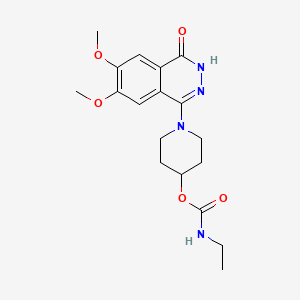

4-Hydroxycarbazeran

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5/c1-4-19-18(24)27-11-5-7-22(8-6-11)16-12-9-14(25-2)15(26-3)10-13(12)17(23)21-20-16/h9-11H,4-8H2,1-3H3,(H,19,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFOKLMSOFKZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NNC(=O)C3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96724-43-5 | |

| Record name | 4-Hydroxycarbazeran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096724435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYCARBAZERAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX2QDS9HCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxycarbazole: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-hydroxycarbazole, a pivotal heterocyclic compound. It is intended for researchers, chemists, and professionals in drug discovery and materials science who are leveraging this versatile scaffold. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies, and discuss its significant applications, particularly its role as a key intermediate in the synthesis of pharmacologically active agents and advanced materials.

Introduction to 4-Hydroxycarbazole

4-Hydroxycarbazole, systematically known as 9H-Carbazol-4-ol, is an aromatic heterocyclic organic compound. Its structure, featuring a carbazole core with a hydroxyl group at the 4-position, imparts a unique combination of reactivity and stability. This makes it a highly valuable precursor in various synthetic pathways.[1] The presence of the hydroxyl group and the nitrogen-containing ring system allows for functionalization at multiple sites, opening avenues for the creation of a diverse range of derivatives.[1]

The significance of 4-hydroxycarbazole is most pronounced in the pharmaceutical industry, where it serves as a critical building block for drugs targeting cardiovascular diseases, such as the beta-blocker Carvedilol.[2] Beyond its medicinal applications, its electron-transporting properties have led to its use in the development of organic electronics, including Organic Light-Emitting Diodes (OLEDs), and in polymer chemistry to enhance the thermal and mechanical properties of materials.[1]

Chemical Structure and Identification

The foundational element of 4-hydroxycarbazole's utility is its chemical structure. The fusion of a benzene ring to a pyrrole ring forms the carbazole nucleus, and the hydroxyl substituent at the C4 position is key to its chemical behavior.

Caption: Chemical Structure of 4-Hydroxycarbazole (9H-Carbazol-4-ol).

Physicochemical Properties

A comprehensive understanding of 4-hydroxycarbazole's physical and chemical properties is essential for its application in synthesis and material design. Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 9H-Carbazol-4-ol | [3] |

| CAS Number | 52602-39-8 | [1][3] |

| Molecular Formula | C₁₂H₉NO | [1][2][3] |

| Molecular Weight | 183.21 g/mol | [1][2][3] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 169-173 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in Methanol and DMF | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Store at room temperature, under inert gas, away from air. | [1] |

Synthesis Methodologies

The synthesis of 4-hydroxycarbazole and its derivatives has evolved from classical, high-temperature methods to more sophisticated, milder approaches. The choice of synthetic route is often dictated by the desired substitution pattern and scale.

Traditional Synthesis: Dehydrogenation of Tetrahydro-4H-carbazol-4-ones

A classical approach involves the dehydrogenation and aromatization of tetrahydro-4H-carbazol-4-ones.[4][5] This method, however, is often limited by a narrow substrate scope and the requirement for high reaction temperatures.[4][5] An improved version of this process utilizes a Raney nickel catalyst in an aqueous alkaline solution.[6][7]

Reaction Scheme: 1,2,3,4-tetrahydro-4-oxocarbazole is heated under reflux in an aqueous alkali metal hydroxide solution (e.g., potassium hydroxide) with Raney nickel as the catalyst.[6][7] The reaction is typically run for 50-70 hours under an inert atmosphere.[7] Acidification of the alkaline solution after removal of the catalyst precipitates the 4-hydroxycarbazole product.[7]

Modern Approach: Benzannulation of 3-Nitroindoles

A more recent and versatile method involves the domino vinylogous conjugate addition, cyclization, elimination, and aromatization of readily available 3-nitroindoles with alkylidene azlactones.[4][5] This transition-metal-free approach proceeds under mild conditions and offers access to a wider range of substituted 4-hydroxycarbazoles.[5]

Caption: Experimental workflow for the synthesis of 4-hydroxycarbazole derivatives.

Detailed Protocol (based on[4]):

-

Reaction Setup: To an oven-dried flask containing a mixture of a 3-nitroindole (0.2 mmol, 1.0 equiv) and an alkylidene azlactone (0.24 mmol, 1.2 equiv) in dry THF/hexane (1:2 v/v, 4 mL), add potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv) under a nitrogen atmosphere.[4][5]

-

Reaction Execution: Stir the resulting mixture at 40 °C in an oil bath for the time indicated by reaction monitoring (e.g., TLC).[4][5]

-

Work-up: After cooling the reaction to room temperature, add aqueous HCl (1 M, 2 mL) and stir for several minutes.[4]

-

Extraction: Remove the volatile solvents under reduced pressure. Add water (10 mL) and extract the aqueous solution with dichloromethane (3 x 10 mL).[4]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxycarbazole derivative.[4]

This method's success hinges on the electrophilic nature of the 3-nitroindole, which facilitates the initial vinylogous conjugate addition of the enolate generated from the alkylidene azlactone. The subsequent intramolecular cyclization and aromatization cascade efficiently constructs the carbazole core.

Key Applications in Research and Development

The versatile structure of 4-hydroxycarbazole makes it a valuable intermediate in several high-technology and pharmaceutical sectors.

Pharmaceutical Synthesis

4-Hydroxycarbazole is a cornerstone intermediate in the synthesis of numerous pharmaceuticals.[1] Its most notable application is in the production of Carvedilol , a non-selective beta/alpha-1 blocker used to treat high blood pressure and heart failure.[2][5] The synthesis involves the alkylation of the phenolic hydroxyl group of 4-hydroxycarbazole.

Caption: Role of 4-Hydroxycarbazole as a precursor in various applications.

Materials Science

In the realm of materials science, 4-hydroxycarbazole and its derivatives are gaining prominence:

-

Organic Electronics: The carbazole moiety is known for its excellent hole-transporting properties. This makes 4-hydroxycarbazole a useful building block for materials used in OLEDs, contributing to device efficiency and performance.[1]

-

Polymer Chemistry: It can be incorporated into polymer backbones or as a pendant group to enhance thermal stability and mechanical strength, finding use in materials for the automotive and aerospace industries.[1]

-

Photovoltaics: The compound is explored in the formulation of organic solar cells, where it can improve light absorption and charge separation efficiency.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-hydroxycarbazole is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Hydroxycarbazole is a compound of significant scientific and commercial interest. Its unique chemical architecture provides a versatile platform for the synthesis of complex molecules with important biological activities and material properties. As synthetic methodologies become more refined, the accessibility of diverse 4-hydroxycarbazole derivatives will continue to expand, paving the way for new discoveries in medicine and materials science. The insights and protocols detailed in this guide offer a solid foundation for researchers and developers working with this pivotal chemical intermediate.

References

-

Yao, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 16834–16844. Retrieved from [Link]

- Kiegel, E., & Lauer, K. (1983). Process for preparing 4-hydroxycarbazole. (EP0023592B1). European Patent Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104251, 4-Hydroxycarbazole. Retrieved from [Link]

- Kiegel, E., & Lauer, K. (1981). Process for the preparation of 4-hydroxycarbazole. (US4273711A). United States Patent and Trademark Office.

-

Brundavan Laboratories Pvt. Ltd. (n.d.). 4-Hydroxy Carbazole. Retrieved from [Link]

-

Yao, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Brundavan laboratories Ltd: 4-Hydroxy Carbazole [brundavanlabs.com]

- 3. 4-Hydroxycarbazole | C12H9NO | CID 104251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0023592B1 - Process for preparing 4-hydroxycarbazole - Google Patents [patents.google.com]

- 7. US4273711A - Process for the preparation of 4-hydroxycarbazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxycarbazeran

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Hydroxycarbazeran, chemically known as [1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate, is a molecule of significant interest in medicinal chemistry. Its complex architecture, featuring a dimethoxyphthalazinone core linked to an ethylcarbamate-bearing piperidine moiety, presents a compelling challenge for synthetic chemists. This technical guide provides a comprehensive overview of plausible synthetic pathways to 4-Hydroxycarbazeran, grounded in established chemical principles and supported by literature precedents. The document is designed to serve as a practical resource for researchers engaged in the synthesis of this and structurally related compounds.

Chemical Structure and Retrosynthetic Analysis

The structure of 4-Hydroxycarbazeran (Figure 1) allows for a logical retrosynthetic disconnection, breaking the molecule down into more readily available or synthesizable precursors.

Figure 1: Structure of 4-Hydroxycarbazeran

Caption: Chemical structure of 4-Hydroxycarbazeran.

A primary retrosynthetic analysis suggests two main convergent strategies, hinging on the formation of the C-N bond between the phthalazinone and piperidine rings.

Caption: Retrosynthetic analysis of 4-Hydroxycarbazeran.

This analysis leads to two primary synthetic pathways:

-

Pathway A: Coupling of an activated phthalazinone precursor, such as 1-chloro-6,7-dimethoxyphthalazin-4(3H)-one , with a pre-functionalized piperidine ring, piperidin-4-yl ethylcarbamate .

-

Pathway B: Initial coupling of a simpler piperidine derivative, like 4-hydroxypiperidine, with the activated phthalazinone, followed by the introduction of the ethylcarbamate group in a later step.

This guide will explore both pathways, detailing the synthesis of the key intermediates and the final coupling reactions.

Pathway A: Convergent Synthesis via a Pre-functionalized Piperidine

This elegant approach focuses on preparing the two main heterocyclic fragments separately before their convergent coupling.

Part 1: Synthesis of 1-Chloro-6,7-dimethoxyphthalazin-4(3H)-one (Key Intermediate A)

The synthesis of the phthalazinone core begins with a suitably substituted benzene derivative, which is then elaborated to form the heterocyclic ring.

Step 1.1: Synthesis of 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione

A plausible starting material for the phthalazinone core is 3,4-dimethoxyphthalic acid or its anhydride. The formation of the phthalhydrazide ring can be achieved by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione

-

To a solution of 3,4-dimethoxyphthalic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione.

Step 1.2: Chlorination of 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione

The conversion of the phthalazin-1,4-dione to the 1-chloro-phthalazin-4-one is a critical activation step. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), a common reagent for this type of transformation on heterocyclic systems.

Experimental Protocol: Synthesis of 1-Chloro-6,7-dimethoxyphthalazin-4(3H)-one

-

In a round-bottom flask equipped with a reflux condenser, suspend 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-4 hours. The solid should gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.

Caption: Synthesis of the phthalazinone intermediate.

Part 2: Synthesis of Piperidin-4-yl ethylcarbamate (Key Intermediate B)

The synthesis of this fragment requires the formation of a carbamate at the 4-position of the piperidine ring. A common strategy involves the use of a protected piperidine derivative to avoid side reactions at the nitrogen atom.

Step 2.1: Synthesis of N-Boc-4-hydroxypiperidine

Commercially available 4-hydroxypiperidine is first protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

-

Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Step 2.2: Carbamoylation of N-Boc-4-hydroxypiperidine

The hydroxyl group of the protected piperidine is then reacted with ethyl isocyanate to form the carbamate linkage.

Experimental Protocol: Synthesis of tert-butyl 4-(ethylcarbamoyloxy)piperidine-1-carboxylate

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF).

-

Add ethyl isocyanate (1.2 eq) dropwise at room temperature. A catalyst such as dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired carbamate.

Step 2.3: Deprotection of the Piperidine Nitrogen

The final step in preparing this intermediate is the removal of the Boc protecting group to liberate the secondary amine.

Experimental Protocol: Synthesis of Piperidin-4-yl ethylcarbamate

-

Dissolve the Boc-protected carbamate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of piperidin-4-yl ethylcarbamate. The free base can be obtained by neutralization with a suitable base.

Caption: Synthesis of the piperidine intermediate.

Part 3: Final Coupling Reaction

The final step in Pathway A is the nucleophilic substitution of the chlorine atom on the phthalazinone ring with the secondary amine of the piperidine fragment.

Experimental Protocol: Synthesis of 4-Hydroxycarbazeran

-

In a suitable reaction vessel, combine 1-chloro-6,7-dimethoxyphthalazin-4(3H)-one (1.0 eq) and piperidin-4-yl ethylcarbamate (1.2 eq).

-

Add a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to 80-120 °C and stir for 8-24 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield 4-Hydroxycarbazeran.

Pathway B: Late-Stage Carbamoylation

This alternative strategy involves forming the C-N bond between the phthalazinone and a simpler piperidine derivative first, followed by the introduction of the ethylcarbamate group.

Part 1: Synthesis of 1-(4-Hydroxypiperidin-1-yl)-6,7-dimethoxyphthalazin-4(3H)-one (Key Intermediate C)

This intermediate is synthesized by coupling the same activated phthalazinone from Pathway A with unprotected 4-hydroxypiperidine.

Experimental Protocol: Synthesis of 1-(4-Hydroxypiperidin-1-yl)-6,7-dimethoxyphthalazin-4(3H)-one

-

Follow the same procedure as in Pathway A, Part 3, but use 4-hydroxypiperidine (1.2 eq) as the nucleophile instead of piperidin-4-yl ethylcarbamate.

-

The reaction conditions (solvent, base, temperature) will be similar.

-

After workup and purification, 1-(4-hydroxypiperidin-1-yl)-6,7-dimethoxyphthalazin-4(3H)-one is obtained.

Part 2: Final Carbamoylation Step

The final step is the formation of the carbamate on the hydroxyl group of the piperidine moiety.

Experimental Protocol: Synthesis of 4-Hydroxycarbazeran

-

Dissolve 1-(4-hydroxypiperidin-1-yl)-6,7-dimethoxyphthalazin-4(3H)-one (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.

-

Add ethyl isocyanate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 4-Hydroxycarbazeran.

Spectroscopic Profile of 4-Hydroxycarbazeran: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxycarbazeran, a significant metabolite of the phosphodiesterase inhibitor Carbazeran.[1] While a complete set of publicly available, experimentally-derived spectra for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis. This guide is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this compound.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure of 4-Hydroxycarbazeran is fundamental to interpreting its spectroscopic data. The molecule's IUPAC name is [1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate, with the molecular formula C₁₈H₂₄N₄O₅.[2]

Key functional groups that will dominate the spectroscopic features include:

-

A disubstituted aromatic ring (part of the phthalazinone system)

-

Two methoxy groups (-OCH₃) attached to the aromatic ring

-

A cyclic amide (lactam) within the phthalazinone core

-

A tertiary amine within the piperidine ring

-

A carbamate group (-O-C(=O)-NH-)

-

An ethyl group (-CH₂CH₃) attached to the carbamate nitrogen

-

Aliphatic methylene (-CH₂-) and methine (-CH-) groups in the piperidine ring

Caption: Molecular structure of 4-Hydroxycarbazeran highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules. For a molecule of this complexity, both ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY and HSQC), would be essential for unambiguous assignment.

Experimental Protocol: NMR Analysis

The following outlines a standard protocol for acquiring high-resolution NMR data for a drug metabolite like 4-Hydroxycarbazeran.

Sources

4-Hydroxycarbazole: A Technical Guide to its Putative Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Hydroxycarbazole, a heterocyclic aromatic organic compound, has garnered significant interest within the scientific community for its potential as a versatile scaffold in medicinal chemistry and materials science. While its utility as a synthetic intermediate is well-documented, a comprehensive understanding of its specific mechanism of action in biological systems remains an area of active investigation. This technical guide synthesizes the current, albeit limited, direct evidence with established knowledge of related carbazole derivatives to propose a putative mechanism of action for 4-hydroxycarbazole. We will explore its potential interaction with Toll-like receptors (TLRs), its inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, and the resulting anti-inflammatory and anti-cancer implications. This document is intended to serve as a foundational resource for researchers, providing both a theoretical framework and practical experimental avenues to further elucidate the biological functions of this intriguing molecule.

Introduction to 4-Hydroxycarbazole: A Scaffold of Biological Interest

The carbazole nucleus is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals. 4-Hydroxycarbazole, characterized by a hydroxyl group at the 4-position of the carbazole ring, presents a key structural feature that enhances its reactivity and potential for biological interactions. Its role as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, underscores its significance in drug development. Furthermore, derivatives of 4-hydroxycarbazole have demonstrated promising in vitro anti-inflammatory and antioxidant activities, suggesting a direct engagement with cellular signaling pathways.[1]

The Putative Molecular Target: Toll-Like Receptors (TLR2 & TLR4)

A critical, though not yet extensively validated, assertion is that 4-hydroxycarbazole binds to Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[2] TLRs are a class of pattern recognition receptors that play a pivotal role in the innate immune system.[3] TLR4, in particular, is renowned for its recognition of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response.[4] The activation of TLR4 initiates a complex downstream signaling cascade that is central to inflammation and immunity.[3][5]

The TLR4 Signaling Cascade: A Primer

Upon ligand binding, TLR4 undergoes dimerization and recruits a series of adaptor proteins to its intracellular Toll/interleukin-1 receptor (TIR) domain.[6] This signaling cascade proceeds via two primary branches: the MyD88-dependent and the TRIF-dependent pathways, both of which can culminate in the activation of the transcription factor NF-κB.[7]

Figure 1: Hypothesized mechanism of 4-Hydroxycarbazole action on the TLR4 signaling pathway.

The Core Mechanism: Inhibition of NF-κB Activation

While direct evidence for 4-hydroxycarbazole is pending, a substantial body of research on carbazole and its derivatives points towards the inhibition of the NF-κB signaling pathway as a primary mechanism of their anti-inflammatory and anti-cancer effects. The transcription factor NF-κB is a master regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[8]

Structurally similar compounds, such as 4'-hydroxychalcone, have been shown to inhibit TNFα-induced NF-κB activation in a dose-dependent manner.[9] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By stabilizing IκBα, these compounds effectively block the nuclear translocation of the p50/p65 subunits of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[9] It is highly plausible that 4-hydroxycarbazole employs a similar mechanism.

Biological Consequences and Therapeutic Potential

The putative inhibition of the TLR4/NF-κB signaling axis by 4-hydroxycarbazole has significant implications for its therapeutic potential.

Anti-inflammatory Effects

By suppressing the production of pro-inflammatory cytokines and mediators regulated by NF-κB, 4-hydroxycarbazole and its derivatives could serve as valuable agents in the treatment of inflammatory disorders. In vitro studies on derivatives of 4-hydroxycarbazole have already demonstrated good anti-inflammatory activities.[1]

Anti-Cancer Activity

The constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation, preventing apoptosis, and supporting angiogenesis and metastasis.[8] Carbazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some exhibiting significant growth inhibitory activity.[10][11] The ability of 4-hydroxycarbazole to inhibit NF-κB could therefore contribute to its potential as an anti-cancer agent.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action of 4-hydroxycarbazole, a series of well-defined experimental protocols are required.

In Vitro Anti-inflammatory Activity Assessment

The albumin denaturation and phosphomolybdenum methods are standard in vitro assays to screen for anti-inflammatory and antioxidant activities, respectively.[1]

Protocol: Albumin Denaturation Assay

-

Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA) and a stock solution of 4-hydroxycarbazole in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a test tube, add 0.2 mL of the 4-hydroxycarbazole solution (at various concentrations) to 2.8 mL of the BSA solution. A control group should contain the solvent alone.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples at 57°C for 3 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Investigating NF-κB Inhibition

To confirm the inhibition of the NF-κB pathway, a combination of reporter assays, western blotting, and immunofluorescence can be employed.

Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a macrophage cell line like RAW 264.7) and transfect the cells with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with various concentrations of 4-hydroxycarbazole for a predetermined time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or TNFα.

-

Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

-

Analysis: A decrease in reporter gene activity in the presence of 4-hydroxycarbazole would indicate inhibition of the NF-κB pathway.

Figure 2: Workflow for an NF-κB reporter assay to assess the inhibitory potential of 4-Hydroxycarbazole.

Quantitative Data Summary

While specific quantitative data for the parent 4-hydroxycarbazole is scarce in the public domain, studies on its derivatives and related carbazole compounds provide valuable insights into their potential potency.

| Compound Class | Biological Activity | Cell Line/Assay | IC50/EC50 Values | Reference |

| Carbazole Carbamate Derivatives | Anticancer | Human glioma U87MG | 15.25 µM - 29.58 µM | [11] |

| 4'-Hydroxychalcone | NF-κB Inhibition | Leukemia cell lines | Dose-dependent | [9] |

| Carbazole | Anti-inflammatory | Human mononuclear cells | - |

Conclusion and Future Directions

The available evidence strongly suggests that 4-hydroxycarbazole and its derivatives are promising candidates for further investigation as anti-inflammatory and anti-cancer agents. The proposed mechanism of action, centered on the inhibition of the TLR4/NF-κB signaling pathway, provides a solid foundation for future research.

Key future research directions should include:

-

Direct Binding Assays: To confirm the interaction between 4-hydroxycarbazole and TLR2/4.

-

In-depth Mechanistic Studies: To pinpoint the exact molecular target within the NF-κB signaling cascade.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of 4-hydroxycarbazole in animal models of inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: To optimize the carbazole scaffold for improved potency and selectivity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of 4-hydroxycarbazole and pave the way for the development of novel drugs for a range of human diseases.

References

-

Synthesis of novel 4-hydroxycarbazole derivatives and evaluation of their in vitro anti-inflammatory, anti-oxidant activities and molecular docking. (URL: [Link])

-

Carbazole is a naturally occurring inhibitor of angiogenesis and inflammation isolated from antipsoriatic coal tar. (URL: [Link])

-

Alteration of Toll-like receptor 4 activation by 4-hydroxy-2-nonenal mediated by the suppression of receptor homodimerization. (URL: [Link])

-

The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. (URL: [Link])

-

Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (URL: [Link])

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (URL: [Link])

-

TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. (URL: [Link])

-

Synthesis of novel substituted carbazole carbamate derivatives as potential anticancer agents against human glioma U87MG cell line. (URL: [Link])

-

Lei Zhang - An inhibitor of IKK/NF-κB signaling reduces cellular senescence and improves health span. (URL: [Link])

-

TLR4 Signaling Pathway. (URL: [Link])

-

Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Alteration of Toll-like receptor 4 activation by 4-hydroxy-2-nonenal mediated by the suppression of receptor homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianjpr.com [asianjpr.com]

An In-Depth Technical Guide to 4-Hydroxycarbazeran: From Discovery to Metabolic Fate

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and metabolism of 4-Hydroxycarbazeran, the principal human metabolite of the phosphodiesterase inhibitor, Carbazeran.

Introduction

4-Hydroxycarbazeran, chemically identified as [1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate, is the primary and extensively studied metabolite of Carbazeran. The story of 4-Hydroxycarbazeran is intrinsically linked to the development and ultimate discontinuation of its parent compound, Carbazeran (UK-31,557), a potent phosphodiesterase inhibitor. This technical guide provides a detailed exploration of the discovery, history, and metabolic processes surrounding 4-Hydroxycarbazeran, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

The Parent Compound: A Brief History of Carbazeran (UK-31,557)

The journey to understanding 4-Hydroxycarbazeran begins with its precursor, Carbazeran. Developed by Pfizer in the United Kingdom during the 1980s, Carbazeran (CAS 70724-25-3) was investigated as a potent phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various physiological processes. By inhibiting PDEs, drugs can modulate these signaling pathways, offering therapeutic potential in a range of disorders, including cardiovascular and inflammatory diseases.

Carbazeran, with the systematic name 1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate, showed promise in preclinical studies. However, its development was ultimately halted due to significant challenges in its clinical pharmacology, primarily its metabolic fate in humans.

The Discovery of 4-Hydroxycarbazeran: A Tale of Species-Specific Metabolism

The pivotal discovery that shaped the history of Carbazeran was the identification of its major human metabolite, 4-Hydroxycarbazeran (CAS 96724-43-5)[1]. Early clinical investigations revealed that when Carbazeran was administered orally to humans, it underwent extensive presystemic metabolism, also known as the "first-pass effect." This resulted in very low systemic bioavailability of the parent drug, rendering it therapeutically ineffective via this route of administration[1].

In-depth metabolic studies published in the mid-1980s elucidated the precise nature of this transformation. Researchers found that in humans and baboons, Carbazeran is rapidly and almost completely converted to 4-Hydroxycarbazeran through hydroxylation at the 4-position of the phthalazine ring[1]. This metabolic pathway was found to be significantly less prominent in dogs, where O-demethylation was the primary route of biotransformation. This stark species difference in metabolism highlighted the limitations of preclinical animal models in predicting human pharmacokinetics for this particular compound and ultimately led to the cessation of its development[2].

The Enzymatic Catalyst: Aldehyde Oxidase (AOX1)

Further investigations identified the enzyme responsible for this critical metabolic step as aldehyde oxidase (AOX), a cytosolic enzyme belonging to the molybdenum hydroxylase family[1]. Specifically, the human isoform AOX1 was pinpointed as the key catalyst for the 4-hydroxylation of Carbazeran. This discovery was significant as it underscored the growing importance of non-cytochrome P450 enzymes in drug metabolism, a field that was still developing at the time.

The metabolism of Carbazeran to 4-Hydroxycarbazeran by AOX1 is a classic example of how enzymatic activity can profoundly impact a drug's pharmacokinetic profile and, consequently, its clinical viability.

Chemical Properties and Synthesis

A detailed understanding of a compound's chemical characteristics and synthesis is fundamental for any technical guide.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₄N₄O₅ | PubChem |

| Molecular Weight | 376.4 g/mol | PubChem |

| CAS Number | 96724-43-5 | PubChem |

| IUPAC Name | [1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate | PubChem |

Table 1: Chemical Properties of 4-Hydroxycarbazeran

Synthesis of Carbazeran

A generalized synthetic pathway for Carbazeran.

A plausible synthetic route would begin with a substituted phthalic anhydride, which, upon reaction with hydrazine, would form the core phthalazinone ring system. Subsequent functionalization, likely through a nucleophilic substitution reaction with 4-hydroxypiperidine, would yield a key intermediate. The final step would involve the carbamoylation of the hydroxyl group on the piperidine ring with ethyl isocyanate to produce Carbazeran.

Formation of 4-Hydroxycarbazeran (Metabolic Synthesis)

The "synthesis" of 4-Hydroxycarbazeran in a biological context is an enzymatic process. The following diagram illustrates the metabolic conversion of Carbazeran.

Metabolic conversion of Carbazeran to 4-Hydroxycarbazeran.

This hydroxylation occurs specifically at the C4 position of the phthalazine moiety of Carbazeran, catalyzed by aldehyde oxidase 1 (AOX1) primarily in the liver cytosol[1].

Experimental Protocols

For researchers interested in studying the metabolism of Carbazeran, the following protocols provide a general framework based on methodologies described in the literature.

In Vitro Metabolism of Carbazeran using Liver Cytosol

This protocol is designed to assess the conversion of Carbazeran to 4-Hydroxycarbazeran in a controlled in vitro setting.

Materials:

-

Carbazeran

-

Human or other species liver cytosol (commercially available)

-

Potassium phosphate buffer (pH 7.4)

-

NAD⁺ (optional, as AOX can utilize it as an electron acceptor)

-

Acetonitrile (for quenching the reaction)

-

Centrifuge

-

HPLC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver cytosol, and NAD⁺ (if used).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add Carbazeran (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of Carbazeran and 4-Hydroxycarbazeran using a validated HPLC-MS/MS method.

Data Analysis:

-

Plot the concentration of Carbazeran and 4-Hydroxycarbazeran over time.

-

Calculate the rate of metabolite formation.

-

Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Significance and Conclusion

The story of 4-Hydroxycarbazeran is a compelling case study in the field of drug metabolism and its critical impact on drug development. The discovery of its rapid formation from Carbazeran in humans, driven by aldehyde oxidase, provided a clear rationale for the parent drug's lack of oral bioavailability and subsequent discontinuation.

For contemporary researchers, 4-Hydroxycarbazeran and its parent compound serve as important tools and reference points for:

-

Studying Aldehyde Oxidase Activity: Carbazeran is now widely used as a probe substrate to investigate the activity and inhibition of AOX1 in various in vitro and in vivo systems.

-

Understanding Species Differences in Drug Metabolism: The dramatic difference in Carbazeran metabolism between humans and dogs remains a salient example of the challenges in extrapolating preclinical data to humans.

-

Informing Drug Design: The metabolic instability of the phthalazine ring in Carbazeran provides valuable structure-activity relationship (SAR) data for medicinal chemists aiming to design drug candidates with improved metabolic stability.

References

-

Carbazeran. PubChem. National Center for Biotechnology Information. [Link]

-

Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica, 15(3), 237–242. [Link]

-

Uehara, S., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition, 48(7), 566-574. [Link]

-

4-Hydroxycarbazeran. PubChem. National Center for Biotechnology Information. [Link]

-

Xie, J., et al. (2019). Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. Drug Metabolism and Disposition, 47(1), 26-37. [Link]

-

A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. (2014). ACS Medicinal Chemistry Letters, 5(3), 254-258. [Link]

Sources

A Technical Guide to 4-Hydroxycarbazeran: From Principal Metabolite to a Key Tool in Pharmacokinetic and Drug Metabolism Research

Abstract

While 4-Hydroxycarbazeran itself is not a primary therapeutic agent, its role as the principal and rapidly formed human metabolite of the phosphodiesterase inhibitor Carbazeran positions it as a molecule of significant interest for researchers, toxicologists, and drug development professionals. This technical guide elucidates the scientific context of 4-Hydroxycarbazeran, moving beyond a simple compound summary to detail its critical role in understanding the pharmacokinetics and species-specific metabolism of its parent compound. We will explore its formation via aldehyde oxidase (AOX1), its utility as a specific biomarker for AOX1 activity, and provide detailed protocols for its application in preclinical and metabolic research. This document serves as a foundational resource for leveraging 4-Hydroxycarbazeran as a key tool in modern drug development and metabolic science.

Introduction: The Scientific Identity of 4-Hydroxycarbazeran

4-Hydroxycarbazeran is the major metabolite of Carbazeran, a potent phosphodiesterase inhibitor. In humans and other primates, the parent drug, Carbazeran, undergoes extensive and rapid presystemic metabolism, converting it almost entirely to 4-Hydroxycarbazeran.[1][2] This metabolic step is the primary clearance pathway for Carbazeran in these species.[1][2]

The significance of 4-Hydroxycarbazeran lies not in its own therapeutic potential, but in its utility as a crucial indicator of the metabolic fate of its parent compound. Understanding the formation and disposition of this metabolite is paramount for accurately interpreting the pharmacokinetics (PK), efficacy, and potential toxicity of Carbazeran in human subjects.

The Metabolic Pathway: Aldehyde Oxidase (AOX1) Mediated Formation

The conversion of Carbazeran to 4-Hydroxycarbazeran is catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1).[1][3] This enzymatic reaction involves the hydroxylation of the phthalazine ring of Carbazeran.[1][2]

This metabolic route exhibits profound species differences. In humans and baboons, AOX1-mediated 4-hydroxylation is the dominant metabolic pathway.[1] Conversely, this pathway is largely unimportant in dogs, where O-demethylation is the major route of biotransformation.[2][4] This discrepancy underscores the importance of selecting appropriate animal models in preclinical development and highlights the potential utility of humanized models, such as chimeric mice with human hepatocytes, for accurately predicting human metabolism.[4]

The diagram below illustrates the metabolic conversion of Carbazeran to 4-Hydroxycarbazeran.

Caption: Metabolic pathway of Carbazeran to 4-Hydroxycarbazeran via AOX1.

Potential Research Applications of 4-Hydroxycarbazeran

The unique metabolic profile of Carbazeran makes its metabolite, 4-Hydroxycarbazeran, a valuable tool for several key research applications.

Biomarker for Aldehyde Oxidase (AOX1) Activity

Given that the 4-oxidation of Carbazeran is a selective catalytic marker for human AOX1, the rate of 4-Hydroxycarbazeran formation can be used to phenotype AOX1 activity in various in vitro systems.[3] This is particularly important in early drug development, as AOX1 is increasingly recognized for its role in the metabolism of new chemical entities.

Application Insight: Researchers can use Carbazeran as a probe substrate in human liver cytosol or S9 fractions to assess the baseline AOX1 activity of donor tissues or to investigate potential drug-drug interactions involving AOX1 inhibition or induction. The quantification of 4-Hydroxycarbazeran provides a direct measure of this enzymatic activity.

Tool for Preclinical Model Validation

The species-specific metabolism of Carbazeran makes it an excellent compound for validating the relevance of preclinical animal models.[4] For instance, studies using chimeric mice with humanized livers have shown that these models can replicate the human-specific metabolic pathway, producing significantly higher levels of 4-Hydroxycarbazeran compared to control mice.[4]

Application Insight: By administering Carbazeran to a novel preclinical model and quantifying the plasma and excreta levels of both the parent drug and 4-Hydroxycarbazeran, researchers can determine how well the model's metabolic profile mimics that of humans, specifically concerning AOX1 function.

Reference Standard for Bioanalytical Methods

For any clinical or preclinical study involving Carbazeran, the development of robust bioanalytical methods to quantify both the parent drug and its major metabolite is essential. Chemically synthesized 4-Hydroxycarbazeran is required as a reference standard for the validation of these assays (e.g., LC-MS/MS).

Application Insight: A validated bioanalytical method using 4-Hydroxycarbazeran as a standard allows for accurate pharmacokinetic modeling, calculation of metabolic ratios, and a comprehensive understanding of the drug's disposition in vivo.

Experimental Protocols and Methodologies

Protocol for In Vitro Assessment of AOX1 Activity using Carbazeran

This protocol outlines a general procedure for measuring the formation of 4-Hydroxycarbazeran in human liver cytosolic fractions.

Objective: To determine the rate of AOX1-mediated metabolism of Carbazeran.

Materials:

-

Human Liver Cytosol (commercial or prepared in-house)

-

Carbazeran (probe substrate)

-

4-Hydroxycarbazeran (analytical standard)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Carbazeran and 4-Hydroxycarbazeran in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

-

Incubation Setup:

-

In a microcentrifuge tube, add the human liver cytosol to the pre-warmed potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Carbazeran working solution to achieve the desired final concentration (e.g., 1-10 µM).

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 4-Hydroxycarbazeran formed at each time point.

-

Generate a standard curve using the 4-Hydroxycarbazeran analytical standard to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of 4-Hydroxycarbazeran versus time.

-

Determine the initial velocity (rate of formation) from the linear portion of the curve. Express the rate as pmol/min/mg protein.

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for assessing AOX1 activity via 4-Hydroxycarbazeran formation.

Quantitative Data Summary

While specific kinetic parameters for 4-Hydroxycarbazeran are not detailed in the available literature, the parent compound's metabolism provides context for its formation.

| Parameter | Species | System | Observation | Reference |

| Metabolic Fate | Human, Baboon | In vivo, In vitro (Liver Cytosol) | Carbazeran is rapidly and almost completely cleared via 4-hydroxylation to 4-Hydroxycarbazeran. | [1][2] |

| Metabolic Fate | Dog | In vivo, In vitro (Liver Cytosol) | 4-hydroxylation pathway is unimportant; O-demethylation is the main route. | [1][2][4] |

| Catalyzing Enzyme | Human | In vitro (Liver Cytosol) | Aldehyde Oxidase (AOX1) is responsible for the 4-hydroxylation of Carbazeran. | [1][3] |

| Metabolic Rate | Human | In vitro (Skin) | Human skin oxidizes Carbazeran at a rate of 1.301 pmol/mg/h, suggesting a role for cutaneous AOX1. | [5] |

Conclusion and Future Directions

4-Hydroxycarbazeran is a prime example of a drug metabolite whose scientific importance surpasses its own pharmacological activity. Its formation is a highly specific and sensitive marker for human AOX1 function, a critical enzyme in drug metabolism. For researchers working with Carbazeran or developing other drugs metabolized by AOX1, 4-Hydroxycarbazeran is an indispensable tool for ensuring the clinical relevance of preclinical models, understanding drug disposition, and mitigating the risks of inter-species variability in drug metabolism.

Future research could focus on determining if 4-Hydroxycarbazeran possesses any residual phosphodiesterase inhibitory activity or other off-target effects. Furthermore, its use as a non-invasive biomarker could be explored in clinical settings to phenotype patients based on their AOX1 activity, potentially paving the way for personalized medicine approaches for AOX1-metabolized drugs.

References

-

Kaye, B., Offen, C. P., & Beattie, I. G. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. PubMed. Available at: [Link]

-

Xiong, J., et al. (2018). Evaluation of Carbazeran 4-Oxidation and O6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes. PubMed. Available at: [Link]

-

Prasad, B., et al. (2024). Ontogeny of Human Liver Aldehyde Oxidase: Developmental Changes and Implications for Drug Metabolism. PubMed. Available at: [Link]

-

Kitamura, E., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. PubMed. Available at: [Link]

-

Kaye, B., et al. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). AO catalyzes hydroxylation of carbazeran to 4-hydroxycarbazeran (A) and... ResearchGate. Available at: [Link]

Sources

- 1. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Evaluation of Carbazeran 4-Oxidation and O 6-Benzylguanine 8-Oxidation as Catalytic Markers of Human Aldehyde Oxidase: Impact of Cytosolic Contamination of Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Hydroxycarbazole

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author's Note: The initial query for "4-Hydroxycarbazeran" did not yield specific results and is presumed to be a variant of the well-documented compound 4-Hydroxycarbazole (also known as 9H-Carbazol-4-ol)[1][2][3]. This guide will focus on this latter, scientifically recognized molecule. The principles and methodologies described herein are, however, broadly applicable to other carbazole derivatives.

Section 1: Introduction and Physicochemical Context

4-Hydroxycarbazole is a heterocyclic aromatic compound that serves as a vital structural motif and synthetic intermediate in medicinal chemistry and materials science.[1] Its applications range from being a building block for pharmaceuticals targeting neurological disorders to its use in the development of organic light-emitting diodes (OLEDs).[1] The solubility of 4-Hydroxycarbazole in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening.

Understanding solubility is not merely a matter of trial and error; it is governed by the fundamental physicochemical properties of both the solute (4-Hydroxycarbazole) and the solvent. The 4-Hydroxycarbazole molecule (C₁₂H₉NO, Molar Mass: 183.21 g/mol ) possesses a rigid, planar carbazole core, which is nonpolar, and a hydroxyl (-OH) group, which is polar and capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature results in a nuanced solubility profile.

Key molecular characteristics influencing solubility include:

-

Hydrogen Bonding: The phenolic hydroxyl group and the secondary amine within the carbazole ring can form hydrogen bonds with polar aprotic (e.g., DMSO, acetone) and polar protic (e.g., methanol, ethanol) solvents.

-

Polarity: The overall polarity of the molecule dictates its affinity for solvents of similar polarity ("like dissolves like").

-

Crystal Lattice Energy: In its solid state, 4-Hydroxycarbazole exists as a crystalline powder.[1][2] The energy required to overcome the intermolecular forces within this crystal lattice must be compensated by the energy of solvation for dissolution to occur.

Section 2: Known Solubility Data for 4-Hydroxycarbazole

Publicly available quantitative solubility data for 4-Hydroxycarbazole is limited. The following table summarizes the information gathered from various chemical suppliers and databases. It is crucial to recognize that terms like "slightly soluble" are qualitative and may not be sufficient for precise experimental design.

| Solvent | Solubility Description | Data Type | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative | [2][4][5] |

| Methanol | Slightly Soluble | Qualitative | [2][4][5] |

This scarcity of comprehensive data underscores the necessity for researchers to be proficient in determining solubility experimentally. The following sections provide the theoretical and practical framework for this task.

Section 3: The Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For obtaining accurate and thermodynamically relevant solubility data, the shake-flask method is the most reliable and widely accepted technique.[6][7][8] This method determines the equilibrium solubility, which represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with the solid, undissolved compound.[6][7]

Causality Behind Experimental Choices

-

Why Excess Solute? An excess of the solid compound is added to ensure that the final solution is genuinely saturated.[6][8] This creates a state of equilibrium between the dissolved and undissolved phases.

-

Why Agitation? Continuous agitation (e.g., shaking or stirring) is essential to facilitate the dissolution process and ensure the entire volume of the solvent is exposed to the solute, accelerating the path to equilibrium.[6]

-

Why Temperature Control? Solubility is highly dependent on temperature.[9] Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C or 37 °C) is critical for reproducibility and relevance to physiological conditions.[9][10]

-

Why an Equilibration Period? Reaching equilibrium is not instantaneous. A sufficient incubation time (typically 18-48 hours) is required to ensure the dissolution process has completed.[7][11][12] The time to reach equilibrium can vary, so it is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[8]

-

Why Separation of Phases? Before analysis, the undissolved solid must be completely removed to avoid artificially inflating the measured concentration. This is typically achieved through centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[6]

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Hydroxycarbazole powder into a 2 mL glass vial. The exact mass should be recorded.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Ensure a visible excess of solid material remains undissolved. If all the solid dissolves, add more until a suspension is formed.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 100-150 rpm) for 24 to 48 hours.[9]

-

-

Sample Processing:

-

After the incubation period, visually inspect the vials to confirm the continued presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter (low protein/solute binding, such as PVDF) into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification (HPLC-UV):

-

High-Performance Liquid Chromatography with UV detection is the preferred method for accurate quantification of carbazole derivatives.[13]

-

Prepare a Calibration Curve: Create a series of standard solutions of 4-Hydroxycarbazole of known concentrations in the same solvent used for the solubility experiment.

-

Analyze Samples: Inject the filtered supernatant (potentially after appropriate dilution) and the standard solutions into the HPLC system.

-

Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% acid (e.g., phosphoric or formic acid).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-Hydroxycarbazole (typically around 230-240 nm).[14]

-

-

Calculation: Determine the concentration of the unknown sample by comparing its peak area to the calibration curve. Remember to account for any dilutions made.

-

Self-Validating System & Trustworthiness

To ensure the integrity of the results, the protocol should include:

-

Equilibrium Confirmation: Analyze samples taken at two different time points (e.g., 24h and 48h). The results should be within a narrow margin (e.g., ±5%) to confirm that equilibrium has been reached.[8]

-

Triplicate Measurements: Perform the entire experiment in triplicate for each solvent to assess the precision and reproducibility of the method.[10]

-

pH Measurement (for buffered or protic systems): For solvents where pH is relevant, measure the pH at the beginning and end of the experiment to ensure it has not shifted significantly.[8]

Section 4: Visualizing the Workflow and Key Concepts

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Shake-Flask method workflow for determining equilibrium solubility.

Diagram 2: Key Molecular Interactions in Dissolution

Caption: Factors influencing the solubility of 4-Hydroxycarbazole.

Section 5: Conclusion and Expert Recommendations

The solubility of 4-Hydroxycarbazole is a complex interplay of its molecular structure and the properties of the chosen organic solvent. Due to the limited availability of public, quantitative data, experimental determination is often a necessity. The shake-flask method, coupled with HPLC-UV analysis, provides a robust and reliable pathway to generate high-quality, reproducible solubility data.

For drug development professionals, it is recommended to screen solubility early and in a range of solvents representing different polarity and hydrogen-bonding capabilities (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like acetone or ethyl acetate, and a polar protic solvent like ethanol). This data is invaluable for guiding decisions in chemical synthesis, purification, formulation, and the design of meaningful biological assays.

References

- Process for preparing 4-hydroxycarbazole.

-

4-hydroxy carbazole . ChemBK. [Link]

-

4-Hydroxycarbazole | C12H9NO | CID 104251 . PubChem - NIH. [Link]

-

Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation . Longdom Publishing. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

-

Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 . ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

Drug solubility: why testing early matters in HTS . BMG LABTECH. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

-

Drug Solubility: Importance and Enhancement Techniques . PMC - NIH. [Link]

-

Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones . PMC - NIH. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . WHO. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxy carbazole | 52602-39-8 [chemicalbook.com]

- 3. 4-羟基咔唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 4-Hydroxy carbazole CAS#: 52602-39-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 4-Hydroxycarbazole

Abstract

Introduction: The Significance of 4-Hydroxycarbazole

4-Hydroxycarbazole (9H-carbazol-4-ol) is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₉NO.[1] Its carbazole core, a rigid and electron-rich structure, imparts it with unique photophysical properties that are of significant interest in various scientific and industrial domains.

In Drug Development: 4-Hydroxycarbazole is a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor to Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart failure.[1] Understanding the intrinsic fluorescence of this molecule and how it is altered upon substitution is critical for the development of analytical methods to monitor drug synthesis and for designing novel therapeutic agents with integrated diagnostic capabilities.

In Materials Science: The carbazole moiety is known for its excellent hole-transporting properties and strong blue luminescence, making it a valuable component in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices.[2] Characterizing the quantum yield and fluorescence lifetime of 4-Hydroxycarbazole is a fundamental step in designing and optimizing new materials with tailored photophysical characteristics.

This guide will provide the necessary theoretical and practical knowledge to empower researchers to accurately and reliably determine the fluorescence quantum yield and lifetime of 4-Hydroxycarbazole.

Theoretical Framework: Understanding Fluorescence Quantum Yield and Lifetime

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[3]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 to 1 (or 0% to 100%). A value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a value of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways.

The quantum yield is determined by the relative rates of radiative and non-radiative decay from the excited singlet state (S₁). The radiative decay rate constant is denoted as kf, while the sum of all non-radiative decay rate constants (including internal conversion, intersystem crossing, and quenching) is represented by knr. The fluorescence quantum yield can be expressed as:

Φf = kf / (kf + knr)

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically on the order of picoseconds to nanoseconds. The lifetime (τ) is the reciprocal of the sum of the radiative and non-radiative decay rate constants:

τ = 1 / (kf + knr)

The relationship between quantum yield and lifetime is given by:

Φf = kf * τ

Measuring both the quantum yield and the lifetime allows for the determination of the individual rate constants for radiative (kf) and non-radiative (knr) decay, providing a deeper insight into the photophysical behavior of the molecule.

Determination of Fluorescence Quantum Yield: A Practical Approach

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, as described by Williams et al. This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.

Principle of the Comparative Method

For a dilute solution with low absorbance, the number of photons absorbed is proportional to the absorbance of the solution at the excitation wavelength. If the unknown sample (X) and a reference standard (R) have the same absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:

ΦX = ΦR * (IX / IR) * (AR / AX) * (ηX² / ηR²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts X and R denote the unknown sample and the reference standard, respectively.

Experimental Protocol for Quantum Yield Determination

3.2.1. Selection of a Suitable Reference Standard

The choice of the reference standard is critical for an accurate quantum yield determination. The ideal standard should have:

-

A well-characterized and stable quantum yield.

-

Absorption and emission spectra that are in a similar range to the unknown sample to minimize wavelength-dependent instrumental errors.

-

Good solubility in the same solvent as the unknown sample, if possible.

Based on the known photophysical properties of carbazole and its derivatives, 4-Hydroxycarbazole is expected to absorb in the UV region (around 320-350 nm) and emit in the near-UV to blue region (around 350-450 nm). A suitable and widely used reference standard for this spectral range is Quinine Sulfate dissolved in 0.1 M H₂SO₄, which has a well-established quantum yield of 0.54.

3.2.2. Instrumentation

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

3.2.3. Reagents and Sample Preparation

-

High-purity 4-Hydroxycarbazole.

-

Fluorescence standard (e.g., Quinine Sulfate).

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile). The choice of solvent can significantly impact the photophysical properties and should be reported.

-

0.1 M Sulfuric Acid (for Quinine Sulfate standard).

3.2.4. Step-by-Step Procedure

-

Prepare Stock Solutions: Prepare stock solutions of 4-Hydroxycarbazole and the reference standard in the chosen solvent(s).

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the 4-Hydroxycarbazole and the reference standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid the inner filter effect, where the emitted light is reabsorbed by other molecules in the solution.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength (e.g., 340 nm for Quinine Sulfate).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectra for all solutions of 4-Hydroxycarbazole and the reference standard. It is essential to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Record the emission spectrum of the solvent blank to subtract any background fluorescence.

-

-

Data Analysis:

-

Correct the emission spectra for the instrumental response.

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both 4-Hydroxycarbazole and the reference standard.

-

The plots should yield straight lines passing through the origin. The slope of these lines (Gradient) is proportional to the quantum yield.

-

-

Calculate the Quantum Yield: Use the slopes from the plots in the following equation:

ΦX = ΦR * (GradientX / GradientR) * (ηX² / ηR²)

Diagram of the Quantum Yield Determination Workflow

Caption: Workflow for determining relative fluorescence quantum yield.

Determination of Fluorescence Lifetime: Time-Correlated Single Photon Counting (TCSPC)